3,5-Dichloro-4-hydroxybenzene-1-sulfonamide 3,5-Dichloro-4-hydroxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18105030
InChI: InChI=1S/C6H5Cl2NO3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H,(H2,9,11,12)
SMILES:
Molecular Formula: C6H5Cl2NO3S
Molecular Weight: 242.08 g/mol

3,5-Dichloro-4-hydroxybenzene-1-sulfonamide

CAS No.:

Cat. No.: VC18105030

Molecular Formula: C6H5Cl2NO3S

Molecular Weight: 242.08 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dichloro-4-hydroxybenzene-1-sulfonamide -

Specification

Molecular Formula C6H5Cl2NO3S
Molecular Weight 242.08 g/mol
IUPAC Name 3,5-dichloro-4-hydroxybenzenesulfonamide
Standard InChI InChI=1S/C6H5Cl2NO3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H,(H2,9,11,12)
Standard InChI Key YQSLMTQTHWSVHZ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)N

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 3,5-dichloro-4-hydroxybenzenesulfonamide, reflecting its substitution pattern on the aromatic ring . Its structure consists of a benzene core with chlorine atoms at the meta positions relative to the hydroxyl group, while the sulfonamide moiety (-SO2_2NH2_2) occupies the para position. The SMILES notation C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)N\text{C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)N} and InChI key YQSLMTQTHWSVHZ-UHFFFAOYSA-N\text{YQSLMTQTHWSVHZ-UHFFFAOYSA-N} provide unambiguous representations of its connectivity and stereochemistry .

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis of 3,5-dichloro-4-hydroxybenzene-1-sulfonamide typically involves sulfonation and chlorination steps. A common method, as outlined in Patent WO2014170792A1, begins with the reaction of 3,5-dichlorophenol with chlorosulfonic acid to form the intermediate sulfonyl chloride, followed by ammonolysis to introduce the sulfonamide group .

3,5-Dichlorophenol+ClSO3H3,5-Dichloro-4-hydroxybenzenesulfonyl chlorideNH33,5-Dichloro-4-hydroxybenzene-1-sulfonamide\text{3,5-Dichlorophenol} + \text{ClSO}_3\text{H} \rightarrow \text{3,5-Dichloro-4-hydroxybenzenesulfonyl chloride} \xrightarrow{\text{NH}_3} \text{3,5-Dichloro-4-hydroxybenzene-1-sulfonamide}

Alternative approaches utilize nucleophilic aromatic substitution (NAS) reactions, where pre-functionalized benzene derivatives undergo sulfonamidation under basic conditions (e.g., potassium carbonate in dimethyl sulfoxide) .

Optimization and Yield

Reaction yields for this compound vary between 60–75% depending on the purity of starting materials and reaction conditions . The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances solubility and reaction efficiency, while temperatures of 80–100°C are optimal for NAS .

Physicochemical Properties

Thermodynamic and Solubility Profiles

Key physicochemical properties include:

PropertyValueSource
Molecular Weight242.08 g/mol
XLogP3 (Partition Coefficient)1.6
Hydrogen Bond Donors2 (hydroxyl + sulfonamide NH2_2)
Hydrogen Bond Acceptors4 (SO2_2, OH, NH2_2)
Rotatable Bonds1 (S-N bond)

The compound’s moderate lipophilicity (XLogP3 = 1.6) suggests balanced solubility in both aqueous and organic media, making it suitable for pharmaceutical formulations .

Stability and Degradation

Under standard conditions, 3,5-dichloro-4-hydroxybenzene-1-sulfonamide is stable but may undergo hydrolysis in strongly acidic or basic environments, cleaving the sulfonamide bond . Photodegradation studies are lacking, though halogenated aromatics generally exhibit UV stability due to electron-withdrawing substituents .

Industrial and Research Applications

Chemical Intermediate

This compound serves as a precursor in synthesizing dyes, agrochemicals, and advanced polymers. Its reactive sulfonamide group facilitates cross-coupling reactions, enabling the construction of heterocyclic frameworks .

Analytical Chemistry

In chromatography, derivatives of this sulfonamide are employed as stationary phase modifiers due to their polar interactions with analytes .

Future Perspectives and Research Directions

  • Pharmacological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro.

  • Structure-Activity Relationships (SAR): Modify substituents to optimize bioavailability and target selectivity.

  • Environmental Fate Studies: Assess biodegradation pathways and ecotoxicological effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator